molecular formula C18H18BrNO2 B14188130 (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-92-9

(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B14188130
CAS No.: 920801-92-9
M. Wt: 360.2 g/mol
InChI Key: SESJCTYJGGWWDG-DYVFJYSZSA-N
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Description

(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the bromophenyl group may be further functionalized.

    Reduction: Reduction reactions can be used to modify the morpholinone ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups to the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its efficacy and safety as a drug candidate for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    (6R)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.

Properties

CAS No.

920801-92-9

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1

InChI Key

SESJCTYJGGWWDG-DYVFJYSZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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